molecular formula C11H16ClNO3 B613004 O-Benzyl-L-serine Methyl Ester Hydrochloride CAS No. 19525-87-2

O-Benzyl-L-serine Methyl Ester Hydrochloride

Cat. No.: B613004
CAS No.: 19525-87-2
M. Wt: 245.71
InChI Key: UDHSAWHYRXHQJP-PPHPATTJSA-N
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Description

O-Benzyl-L-serine Methyl Ester Hydrochloride: is a chemical compound with the molecular formula C11H15NO3·HCl and a molecular weight of 245.70 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by its white to almost white powder or crystalline appearance .

Scientific Research Applications

Chemistry: O-Benzyl-L-serine Methyl Ester Hydrochloride is widely used in peptide synthesis as a building block. It is also employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein modifications. It serves as a substrate in enzymatic reactions and helps in understanding the mechanisms of enzyme action .

Medicine: It is also used in the synthesis of bioactive peptides with therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the manufacture of advanced materials and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Benzyl-L-serine Methyl Ester Hydrochloride can be synthesized through the esterification of O-Benzyl-L-serine with methanol in the presence of hydrochloric acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of O-Benzyl-L-serine Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include enzymatic catalysis and receptor binding, leading to various biochemical and physiological effects .

Comparison with Similar Compounds

  • O-Benzyl-D-serine Methyl Ester Hydrochloride
  • L-Serine Methyl Ester Hydrochloride
  • Boc-Ser(Bzl)-OH

Comparison:

O-Benzyl-L-serine Methyl Ester Hydrochloride is unique due to its specific stereochemistry and the presence of the benzyl protecting group, which enhances its stability and makes it suitable for various synthetic applications .

Properties

IUPAC Name

methyl (2S)-2-amino-3-phenylmethoxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHSAWHYRXHQJP-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](COCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19525-87-2
Record name H-Ser(Bzl)-Ome,hcL
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